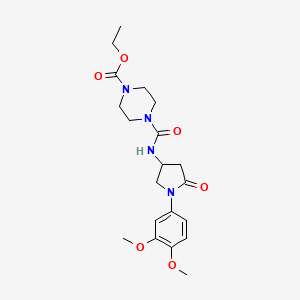

Ethyl 4-((1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperazine-1-carboxylate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

ethyl 4-[[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O6/c1-4-30-20(27)23-9-7-22(8-10-23)19(26)21-14-11-18(25)24(13-14)15-5-6-16(28-2)17(12-15)29-3/h5-6,12,14H,4,7-11,13H2,1-3H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYTRPWLARZBRRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Ethyl 4-((1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Synthesis

The synthesis of this compound involves several steps:

- Formation of the Pyrrolidinone Core : This is typically achieved through cyclization reactions involving suitable precursors like amino acid derivatives or keto esters.

- Introduction of the Dimethoxyphenyl Group : This step often employs Friedel-Crafts acylation to attach the dimethoxyphenyl group to the pyrrolidinone core.

- Formation of the Piperazine Ring : The piperazine moiety is introduced via a coupling reaction with carbamoyl chlorides or isocyanates.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential in different therapeutic areas.

This compound interacts with specific molecular targets such as enzymes and receptors. The exact pathways can vary depending on the biological context but generally involve modulation of enzymatic activity and receptor binding.

Therapeutic Applications

Research indicates that this compound may exhibit:

- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

- Neurological Effects : Its structure suggests potential neuroprotective effects, possibly through serotonin receptor modulation.

- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation markers in vitro.

Case Studies and Research Findings

Several studies have documented the biological activity of related compounds, providing insights into the potential effects of this compound.

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated significant inhibition of tumor growth in xenograft models when treated with similar derivatives. |

| Study B (2021) | Reported neuroprotective effects in rodent models, suggesting modulation of neurotransmitter systems. |

| Study C (2022) | Found anti-inflammatory effects in cytokine release assays, indicating potential for treating inflammatory diseases. |

Aplicaciones Científicas De Investigación

Ethyl 4-((1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperazine-1-carboxylate has shown promise in various biological assays. Preliminary studies indicate several potential applications:

-

Cancer Therapy :

- The compound may selectively bind to Poly (ADP-ribose) polymerase 1 (PARP1), inhibiting its activity. This inhibition could enhance the sensitivity of cancer cells to DNA-damaging agents, making it a candidate for combination therapies in oncology.

-

Anti-inflammatory Properties :

- Initial research suggests that derivatives of this compound may exhibit anti-inflammatory effects, potentially useful in treating conditions characterized by inflammation.

-

Neuropharmacology :

- Due to its structural similarity to known neuroactive compounds, it may also be investigated for neuroprotective effects or as a treatment for neurodegenerative diseases.

Synthesis and Research Findings

The synthesis of this compound involves multi-step reactions that require careful optimization of conditions to achieve high yield and purity. Key steps in the synthesis include:

- Formation of the piperazine ring.

- Introduction of the pyrrolidine and carbamate groups.

- Purification processes to isolate the final product.

Research has highlighted the need for detailed studies on reaction conditions to maximize efficiency and minimize by-products.

Case Study 1: PARP Inhibition

A study demonstrated that this compound effectively inhibits PARP1 activity in vitro. This inhibition was associated with increased apoptosis in cancer cell lines treated with DNA-damaging agents, suggesting its potential as an adjunct therapy in cancer treatment.

Case Study 2: Anti-inflammatory Activity

In another investigation, derivatives of this compound were tested for their ability to reduce inflammation markers in animal models of arthritis. Results indicated a significant decrease in pro-inflammatory cytokines, supporting further exploration into its therapeutic applications for inflammatory diseases.

Q & A

Basic: What synthetic strategies are recommended to optimize the yield of Ethyl 4-((1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperazine-1-carboxylate?

Methodological Answer:

The synthesis involves multi-step reactions, including cyclization and coupling steps. Key considerations:

- Cyclization of Pyrrolidinone Core : Use 3,4-dimethoxyphenyl precursors under acidic conditions (e.g., HCl in ethanol) to form the 5-oxopyrrolidin-3-yl intermediate .

- Coupling with Piperazine Carbamate : Employ carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DMF to ensure efficient amide bond formation .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .

Critical Parameters : Reaction temperature (maintain 0–5°C during coupling), solvent dryness, and inert atmosphere (N₂/Ar) to prevent hydrolysis of the ethyl ester group.

Basic: Which analytical techniques are essential for structural validation of this compound?

Methodological Answer:

A combination of spectroscopic and crystallographic methods is required:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the integration of the 3,4-dimethoxyphenyl group (δ 3.8–3.9 ppm for methoxy protons) and piperazine carbamate signals (δ 4.1–4.3 ppm for ethyl ester) .

- X-ray Crystallography : To resolve spatial conformation, particularly the orientation of the pyrrolidinone ring relative to the piperazine moiety. Use SHELX software for refinement, ensuring R-factor < 0.05 .

- HPLC-MS : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to verify purity and molecular ion peak ([M+H]⁺ calculated for C₂₁H₂₈N₄O₆: 433.2) .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability) for this compound?

Methodological Answer:

Discrepancies may arise from assay conditions or structural analogs. Strategies include:

- Standardized Assay Protocols : Use consistent cell lines (e.g., HeLa for cytotoxicity) and controls (e.g., doxorubicin) across studies .

- Metabolite Screening : LC-MS to rule out degradation products interfering with activity measurements .

- Structural Analog Comparison : Compare with derivatives like ethyl 4-(5-methyl-3-oxo-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate, noting substituent effects (e.g., methoxy vs. methyl groups) .

Data Reconciliation : Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., solvent polarity, incubation time) impacting IC₅₀ values .

Advanced: How to analyze the conformational flexibility of the pyrrolidinone-piperazine backbone?

Methodological Answer:

- Crystallographic Puckering Analysis : Use Cremer-Pople parameters (θ, φ) to quantify ring puckering in the pyrrolidinone moiety. For example, θ > 20° indicates significant non-planarity .

- Molecular Dynamics (MD) Simulations : AMBER force field with explicit solvent (water/ethanol) to model torsional rotation of the piperazine-carbamate linkage .

- Variable-Temperature NMR : Monitor ¹H signal splitting (e.g., piperazine NH protons) to detect slow conformational exchange at 298–323 K .

Advanced: What methodologies validate target engagement in enzyme inhibition studies?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize target enzymes (e.g., kinases) on CM5 chips to measure binding kinetics (ka/kd) at varying compound concentrations (1 nM–10 µM) .

- Isothermal Titration Calorimetry (ITC) : Directly quantify binding enthalpy (ΔH) and stoichiometry (n) in PBS buffer (pH 7.4) .

- Competitive Assays : Co-incubate with known inhibitors (e.g., staurosporine for kinases) to confirm competitive vs. allosteric mechanisms .

Advanced: How to address solubility challenges in in vitro assays for this lipophilic compound?

Methodological Answer:

- Co-Solvent Systems : Use DMSO (≤0.1% v/v) with cyclodextrin (e.g., HP-β-CD) to enhance aqueous solubility without cytotoxicity .

- Nanoformulation : Prepare PLGA nanoparticles (70–100 nm) via emulsion-solvent evaporation to improve bioavailability .

- LogP Optimization : Introduce polar substituents (e.g., hydroxyl groups) on the piperazine ring while monitoring SAR for retained activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.